N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group and a carboxamide group, along with a phenyl ring bearing a carbamoyl group. Its structural complexity allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step reactions. One common approach is the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then subjected to further reactions to introduce the pyrimidine ring and methoxy group . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine or pyridine .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient reagents and solvents. For example, tetrahydrofuran can be used as a substitute for dichloromethane to minimize health risks . The overall yield of the industrial process can exceed 78%, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate for oxidations, and bases like sodium hydroxide for substitutions . The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols .
Scientific Research Applications
N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: This compound is structurally similar and is used as an intermediate in the production of pigments.
N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide: This compound has similar functional groups and is studied for its potential therapeutic applications.
Uniqueness
N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide stands out due to its unique combination of a pyrimidine ring with a methoxy group and a carboxamide group. This structure allows it to participate in a broader range of chemical reactions and enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-11-6-10(15-7-16-11)13(19)17-9-4-2-8(3-5-9)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEJRZNGXCVDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.